molecular formula C22H22OSi B14282199 4-(Triphenylsilyl)but-3-en-2-ol CAS No. 129158-83-4

4-(Triphenylsilyl)but-3-en-2-ol

Cat. No.: B14282199
CAS No.: 129158-83-4
M. Wt: 330.5 g/mol
InChI Key: BWQPMTKCAOIPMB-UHFFFAOYSA-N
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Description

4-(Triphenylsilyl)but-3-en-2-ol is a silicon-containing butenol derivative featuring a hydroxyl group at position 2, a conjugated double bond between carbons 3 and 4, and a bulky triphenylsilyl substituent at position 2. The triphenylsilyl group imparts unique steric and electronic properties, distinguishing it from other butenol derivatives. This compound is of interest in synthetic organic chemistry, particularly in catalysis and protective group strategies, due to the silyl group's ability to modulate reactivity and stability .

Properties

CAS No.

129158-83-4

Molecular Formula

C22H22OSi

Molecular Weight

330.5 g/mol

IUPAC Name

4-triphenylsilylbut-3-en-2-ol

InChI

InChI=1S/C22H22OSi/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-19,23H,1H3

InChI Key

BWQPMTKCAOIPMB-UHFFFAOYSA-N

Canonical SMILES

CC(C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Triphenylsilyl)but-3-en-2-ol typically involves the use of Grignard reagents. A common method includes the reaction of triphenylsilyl chloride with a Grignard reagent derived from but-3-en-2-ol. The reaction is usually carried out in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Triphenylsilyl)but-3-en-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .

Scientific Research Applications

4-(Triphenylsilyl)but-3-en-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Triphenylsilyl)but-3-en-2-ol involves its interaction with various molecular targets. The triphenylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects: Silyl vs. Aryl Groups

4-(4-Chlorophenyl)but-3-en-2-ol (3a)
  • Structure: Aryl-substituted butenol with a 4-chlorophenyl group.
  • Synthesis : Prepared via aldol condensation of substituted benzaldehydes with acetone under basic conditions .
  • Properties : The electron-withdrawing chlorine atom enhances the compound's electrophilicity compared to the triphenylsilyl derivative. GC-MS analysis (retention time: 8.2 min) shows distinct fragmentation patterns due to the lighter aryl group .
  • Applications : Primarily studied in biocatalytic oxidation reactions, where it serves as a substrate for enzymes like HMFO V465S .
(E)-4-(3',4'-Dimethoxyphenyl)but-3-en-2-ol (Compound D)
  • Structure : Features a dimethoxyphenyl group, providing electron-donating methoxy substituents.
  • Bioactivity : Exhibits significant anti-inflammatory activity in acute inflammation models, comparable to aspirin and indomethacin .
  • Comparison : The dimethoxyphenyl group enhances solubility in polar solvents compared to the lipophilic triphenylsilyl derivative. This difference impacts bioavailability and pharmacological applications .

Silyl Group Variations

4-(Dimethylphenylsilyl)but-3-en-2-ol
  • Structure : Substituted with a dimethylphenylsilyl group.
  • Synthesis : Resolved enzymatically using CAL-B (lipase B from Candida antarctica), highlighting the influence of silyl group size on enantioselectivity .
  • Steric Effects : The smaller dimethylphenylsilyl group reduces steric hindrance compared to triphenylsilyl, enabling faster reaction kinetics in esterification .
4-(Trimethylsilyl)but-3-yn-1-ol
  • Structure : Contains a trimethylsilyl group and a triple bond.
  • Reactivity : The triple bond increases rigidity and alters conjugation, leading to higher thermal stability. The trimethylsilyl group offers moderate lipophilicity (specific gravity: 0.854) .
  • Applications: Used in Sonogashira coupling reactions, where the silyl group acts as a protective moiety .

Functional Group Modifications

4-(Triphenylsilyl)but-3-en-2-one
  • Structure : Ketone analog of the target compound.
  • Electronic Properties : The ketone group increases electrophilicity at carbon 2, facilitating nucleophilic additions. This contrasts with the hydroxyl group in 4-(Triphenylsilyl)but-3-en-2-ol, which participates in hydrogen bonding .
  • Synthesis : Prepared via oxidation of the corresponding alcohol using HMFO enzymes or chemical oxidants .

Physicochemical and Functional Comparisons

Table: Key Properties of Selected Butenol Derivatives

Compound Molecular Weight Boiling Point (°C) Solubility (LogP) Key Applications
This compound 388.5 >300 (decomposes) 4.2 (lipophilic) Catalysis, protective groups
4-(4-Chlorophenyl)but-3-en-2-ol 210.7 245–250 2.8 Biocatalysis
Compound D 236.3 260–265 1.9 Anti-inflammatory agents
4-(Trimethylsilyl)but-3-yn-1-ol 170.3 180–185 3.1 Cross-coupling reactions

Reactivity and Stability

  • Steric Hindrance : The triphenylsilyl group in this compound significantly slows nucleophilic attacks at carbon 4 compared to smaller substituents like methyl or chloro .
  • Oxidation Resistance : The silyl group stabilizes the alcohol against oxidation, unlike aryl-substituted analogs, which are readily oxidized to ketones .

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